2-bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
2-bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that contains a bromine atom, a cyclopropyl group, and an imidazo[2,1-b][1,3,4]thiadiazole ring system. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-5-cyclopropyl-1,3,4-thiadiazole with an appropriate phenacyl bromide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The imidazo[2,1-b][1,3,4]thiadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an anticancer agent, particularly against leukemic cell lines
Biological Studies: The compound has been investigated for its ability to inhibit hypoxia-inducible factor prolyl hydroxylase (PHD2), which is a target for cancer therapy.
Chemical Biology: It is used as a scaffold for the development of new bioactive molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit hypoxia-inducible factor prolyl hydroxylase (PHD2), leading to the stabilization of hypoxia-inducible factors (HIFs) and subsequent modulation of gene expression related to angiogenesis and erythropoiesis . Additionally, the compound’s antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
2-bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds such as:
2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, which can significantly impact their biological activities
2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole: This compound has a phenyl group instead of a cyclopropyl group, which may alter its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
1340508-74-8 |
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Molecular Formula |
C7H6BrN3S |
Molecular Weight |
244.1 |
Purity |
95 |
Origin of Product |
United States |
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